molecular formula C5H6N2O5S B12508231 3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid

3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid

Cat. No.: B12508231
M. Wt: 206.18 g/mol
InChI Key: VPQXUGHVVAKHRN-UHFFFAOYSA-N
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Description

3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of both sulfo and carboxylic acid groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with sulfonating agents such as sulfur trioxide or chlorosulfonic acid . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . The sulfo and carboxylic acid groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both sulfo and carboxylic acid groups in 3-methyl-5-sulfo-1H-pyrazole-4-carboxylic acid makes it unique compared to its analogs. These functional groups enhance its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C5H6N2O5S

Molecular Weight

206.18 g/mol

IUPAC Name

5-methyl-3-sulfo-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H6N2O5S/c1-2-3(5(8)9)4(7-6-2)13(10,11)12/h1H3,(H,6,7)(H,8,9)(H,10,11,12)

InChI Key

VPQXUGHVVAKHRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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